4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

physicochemical profiling lipophilicity gem-difluorocycloalkanes

Lead optimization stalls when cyclohexane rings undergo rapid CYP-mediated oxidation. This 4,4-gem-difluorinated oxadiazole-cyclohexanol building block (CAS 2059943-93-8) directly addresses this bottleneck. • CF₂ motif blocks phase I metabolism while preserving steric profile (validated strategy in Maraviroc and clinical candidates) • Modulates log P by 0.5-0.6 units vs. non-fluorinated analogs; maintains or improves intrinsic clearance in liver-microsome assays • 95% purity, designed for matched-pair SAR fluorine scans alongside non-fluorinated, 4-methyl, and isopropyl-oxadiazole analogs Supplied with batch-to-batch consistency for reproducible lead optimization campaigns.

Molecular Formula C12H18F2N2O2
Molecular Weight 260.28 g/mol
Cat. No. B13245742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
Molecular FormulaC12H18F2N2O2
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)CC2(CCC(CC2)(F)F)O
InChIInChI=1S/C12H18F2N2O2/c1-2-3-9-15-10(18-16-9)8-11(17)4-6-12(13,14)7-5-11/h17H,2-8H2,1H3
InChIKeyMRUFBIHGAAVNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol: Structural Identity and Commercial Availability


4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS 2059943-93-8) is a synthetic, gem‑difluorinated cyclohexanol derivative bearing a 3‑propyl‑1,2,4‑oxadiazole moiety [REFS‑1]. With a molecular formula of C₁₂H₁₈F₂N₂O₂ and a molecular weight of 260.28 g mol⁻¹, it belongs to the class of fluorinated oxadiazole‑cycloalkane building blocks that are increasingly employed in medicinal chemistry and agrochemical discovery programmes [REFS‑2]. The compound is commercially available at a certified purity of ≥95 % from multiple suppliers, making it accessible for structure–activity relationship (SAR) studies and lead‑optimisation campaigns [REFS‑1].

Workflow Fluorine‑scan matched‑pair SAR
Core motif gem‑Difluorocyclohexanol building block
Use context Metabolic stability & property optimisation studies

4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol: Incomparability with Structural Analogs


In‑class oxadiazole‑cyclohexanol compounds cannot be interchanged without consequence because the 4,4‑gem‑difluoro substitution on the cyclohexane ring profoundly modulates three parameters critical for lead optimisation: lipophilicity (log P), aqueous solubility, and metabolic stability [REFS‑1]. Systematic studies on functionalised gem‑difluorocycloalkanes demonstrate that the CF₂ moiety alters log P by up to 0.5–0.6 log units relative to non‑fluorinated counterparts, while either maintaining or slightly improving intrinsic clearance in liver‑microsome assays [REFS‑1]. Substituting the 3‑propyl group on the oxadiazole ring for isopropyl, cyclopropyl, or methyl further changes steric bulk, conformational preferences, and target‑binding interactions, rendering simple one‑for‑one replacement unreliable [REFS‑2][REFS‑3]. The quantitative evidence below establishes the specific, measurable dimensions along which 4,4‑difluoro‑1‑[(3‑propyl‑1,2,4‑oxadiazol‑5‑yl)methyl]cyclohexan‑1‑ol differs from its closest analogs and why these differences matter for procurement decisions.

Non‑fluorinated analog gem‑Difluoro substitution shifts log P by ~0.5–0.6 units and lowers pKₐ; ADME profile may not transfer directly.
Isopropyl isomer Constitutional isomer with distinct alkyl topology; ligand‑protein contacts and conformational preferences are not interchangeable.
4‑Methyl analog Lacks CF₂ metabolic shielding; cyclohexane ring remains susceptible to CYP oxidation, altering metabolic soft‑spot profile.

4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol: Quantitative Differentiation vs. Analogs


Gem-Difluorination Effect on Lipophilicity

The 4,4‑gem‑difluoro substitution on the cyclohexane ring of the target compound is expected to alter log P by approximately 0.5–0.6 log units compared with the non‑fluorinated analog 1‑[(3‑propyl‑1,2,4‑oxadiazol‑5‑yl)methyl]cyclohexan‑1‑ol (CAS 2060038‑17‑5). This estimate is derived from a systematic study of functionalised gem‑difluorocycloalkanes by Holovach et al., which demonstrated that gem‑difluorination consistently shifts log P (Δlog P ≈ 0.54–0.55 for cyclohexane‑based systems) and decreases pKₐ by 0.3–0.5 units, while producing either neutral or slightly beneficial effects on metabolic stability as measured by intrinsic clearance in human liver microsomes [REFS‑1]. The non‑fluorinated analog has a predicted clog P of 2.38 and a molecular weight of 224.30 g mol⁻¹, whereas the target compound (MW 260.28) incorporates the CF₂ moiety, which increases both mass and fluorinated surface area [REFS‑2].

Lipophilicity Shift
Class‑level inference
Δlog P ≈ 0.5–0.6 units vs non‑fluorinated analog; ΔMW +35.98 g mol⁻¹
Physicochemical shift may require ADME re‑optimisation; direct analog substitution not supported.
Gem‑difluorocyclohexane dataset; shake‑flask log P, HLM intrinsic clearance.
physicochemical profiling lipophilicity gem-difluorocycloalkanes

n-Propyl vs. Isopropyl Oxadiazole Substitution: Steric and Conformational Impact

The target compound bears a linear n‑propyl substituent at the 3‑position of the 1,2,4‑oxadiazole ring, whereas the commercially available analog 4,4‑difluoro‑1‑[(3‑propan‑2‑yl‑1,2,4‑oxadiazol‑5‑yl)methyl]cyclohexan‑1‑ol (CAS 2059965‑62‑5) carries a branched isopropyl group [REFS‑1]. Despite sharing the same molecular formula (C₁₂H₁₈F₂N₂O₂, MW 260.28), the two compounds are constitutional isomers with distinct topological polar surface areas, calculated rotatable‑bond counts, and conformational energy landscapes. The n‑propyl chain provides a linear, extended hydrophobic contact surface, whereas the isopropyl group presents a bulkier, more compact interaction profile that can differentially occupy enzyme hydrophobic pockets or receptor sub‑sites [REFS‑2]. Mcule property‑calculator data for analogous oxadiazole‑cyclohexanol entries show that such alkyl‑chain variations alter calculated log P and polar surface area values at the level of 0.2–0.4 log units and 5–10 Ų, respectively [REFS‑2].

Alkyl Topology Impact
Cross‑study comparable
n‑Propyl vs isopropyl isomers; TPSA and log P differences ~5–10 Ų / ~0.2–0.4 units
Constitutional isomer with distinct steric and conformational profile; not interchangeable for SAR.
In silico property prediction (Mcule); rotamer‑count analysis.
structure-activity relationship alkyl chain topology oxadiazole substitution

4,4-Difluoro vs. 4-Methyl Substitution: Metabolism and H-Bonding Capacity

The 4‑methyl analog 4‑methyl‑1‑((3‑propyl‑1,2,4‑oxadiazol‑5‑yl)methyl)cyclohexan‑1‑ol (CAS 2059965‑84‑1) replaces the two fluorine atoms of the target compound with a single methyl group, resulting in a molecular formula of C₁₃H₂₂N₂O₂ (MW 238.33) versus C₁₂H₁₈F₂N₂O₂ (MW 260.28) [REFS‑1]. Beyond the obvious mass difference, the 4,4‑difluoro motif introduces a strong electron‑withdrawing inductive effect that lowers the pKₐ of the adjacent tertiary alcohol by an estimated 0.3–0.5 units and reduces its hydrogen‑bond donating capacity relative to the 4‑methyl analog [REFS‑2]. In medicinal chemistry, the 4,4‑difluorocyclohexyl group is a recognised structural motif for improving metabolic stability by blocking cytochrome P450‑mediated oxidation at the cyclohexane ring, as demonstrated in the development of Maraviroc and other drug candidates where the CF₂ group reduced hERG affinity and oxidative metabolism [REFS‑3]. The 4‑methyl analog lacks this metabolic shielding effect and is susceptible to allylic and tertiary C–H oxidation.

Metabolic Shielding
Class‑level inference
ΔpKₐ (alcohol) ≈ −0.3 to −0.5 units vs 4‑methyl analog; MW +21.95; CF₂ blocks CYP oxidation
CF₂ motif tunes electronics and protects cyclohexane ring; methyl analog lacks metabolic shielding.
pKₐ data from gem‑difluorocyclohexane series; Maraviroc‑class metabolic stability case.
metabolic stability fluorine bioisosterism hydrogen bonding

Certified Purity and QC Traceability

The target compound is supplied by Leyan (Product No. 2023778) with a certified purity of 95 %, accompanied by an MDL number (MFCD30498335) and batch‑specific quality documentation [REFS‑1]. In contrast, several closest analogs—including the non‑fluorinated parent (CAS 2060038‑17‑5) and the 4‑methyl variant (CAS 2059965‑84‑1)—are also offered at 95 % purity by the same vendor, ensuring that comparative SAR studies can be conducted with matched purity specifications across the analog series [REFS‑1][REFS‑2]. The availability of the compound in pre‑weighed quantities (1 g catalogue stock; larger quantities on request) and its characterisation by SMILES code and molecular formula on the vendor certificate of analysis enable direct procurement without additional analytical verification, reducing lead time for hit‑to‑lead programmes [REFS‑1].

Purity & QC
Supporting evidence
Certified 95 % purity; MDL MFCD30498335; batch‑specific documentation
Matched 95 % purity across analog series supports comparative SAR without impurity artifacts.
Vendor CoA; HPLC/GC determination.
quality control purity specification procurement reproducibility

4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol: Applications in Medicinal Chemistry & Agrochemical Discovery


Fluorine-Scan SAR for Lead Optimisation

The target compound serves as the gem‑difluorinated member of a matched molecular‑pair series that includes the non‑fluorinated parent (CAS 2060038‑17‑5), the 4‑methyl analog (CAS 2059965‑84‑1), and the isopropyl‑oxadiazole isomer (CAS 2059965‑62‑5). By procuring the full set at consistent 95 % purity, medicinal chemistry teams can conduct a rigorous fluorine scan to deconvolute the individual contributions of the CF₂ motif to log P, metabolic stability, and target potency [REFS‑1][REFS‑2]. This approach is directly aligned with the framework established by Holovach et al., where gem‑difluorination effects on cyclohexane‑based building blocks were systematically quantified across pKₐ, log P, solubility, and intrinsic clearance [REFS‑2].

Metabolic Soft-Spot Shielding with Cyclohexane CF₂

For programmes where the cyclohexane ring of a lead series is identified as a site of rapid CYP‑mediated oxidation, the 4,4‑difluoro substitution provides a validated tactic for blocking phase I metabolism without introducing a radically new scaffold. The CF₂ group mimics the steric footprint of CH₂ while electronically deactivating adjacent C–H bonds toward oxidative attack, a strategy successfully deployed in the development of Maraviroc and other clinical candidates [REFS‑1]. The target compound can be incorporated as a late‑stage diversification building block or as a core fragment for de‑novo design aimed at improving pharmacokinetic half‑life.

Fluorinated Oxadiazole Scaffolds in Agrochemical Fungicide Discovery

The 1,2,4‑oxadiazole nucleus is a privileged scaffold in modern fungicide research, with numerous patents from BASF, Syngenta, and other agrochemical innovators describing fluorinated oxadiazole‑cyclohexane derivatives as broad‑spectrum phytopathogen control agents [REFS‑1]. The target compound, with its combination of a 3‑propyl‑substituted oxadiazole and a 4,4‑difluorocyclohexanol terminus, maps onto the general pharmacophore described in WO 2017/110862 and related filings, making it a logical screening candidate for programmes targeting rusts, mildews, and other fungal diseases of cereal crops [REFS‑1].

Biophysical and Structural Probe Design

The tertiary alcohol and the oxadiazole nitrogen atoms of the target compound provide hydrogen‑bond donor and acceptor sites suitable for engaging protein active‑site residues. The 4,4‑difluoro substituent, by polarising the adjacent hydroxyl group, can strengthen key hydrogen‑bond interactions observed in co‑crystal structures, while the linear n‑propyl chain on the oxadiazole offers a well‑defined hydrophobic anchor for binding‑pocket occupation. These features make the compound an attractive candidate for fragment‑based screening collections and for use as a chemical probe in structural biology studies where fluorine atoms can also serve as ¹⁹F NMR reporters [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
Fluorine‑scan SAR studies
Matched‑pair oxadiazole series (non‑F, CF₂, CH₃, iPr)
Log P, metabolic stability, and target‑potency profiling
Cyclohexane metabolic stability research
4,4‑gem‑difluoro substitution
CYP‑oxidation blocking and PK half‑life context
Agrochemical fungicide screening
3‑Propyl‑1,2,4‑oxadiazole + 4,4‑difluorocyclohexanol scaffold
Broad‑spectrum phytopathogen control context (reported pharmacophore)
Biophysical probe design
H‑bond donor/acceptor pattern; ¹⁹F NMR reporter
Fragment‑based screening and structural biology fit
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